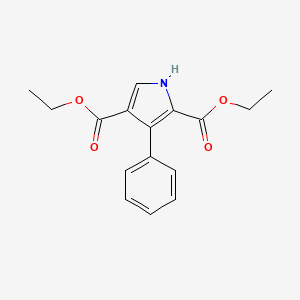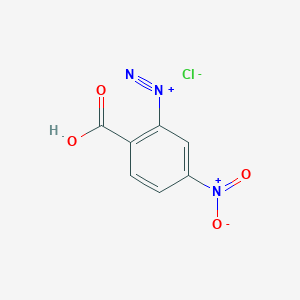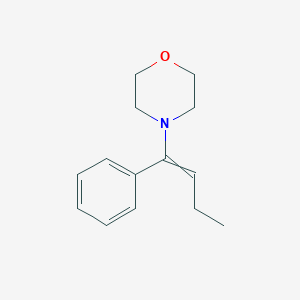![molecular formula C14H14O5 B14489644 (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate CAS No. 65825-50-5](/img/structure/B14489644.png)
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate: is a complex organic compound featuring a bicyclic structure with hydroxyl groups and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the hydroxyl groups.
Esterification: The hydroxylated bicyclic compound is then esterified with benzoic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the bicyclic core or the ester group.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or modified bicyclic structures.
Applications De Recherche Scientifique
Chemistry: : The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis. Biology Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects. Industry : Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate exerts its effects depends on its interaction with molecular targets. The hydroxyl groups and the ester functionality allow it to participate in hydrogen bonding and other interactions with proteins or enzymes, potentially affecting their activity and function.
Comparaison Avec Des Composés Similaires
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl propionate: Similar structure but with a propionate ester.
Uniqueness: The presence of the benzoate ester in (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate provides unique chemical properties, such as increased stability and potential for specific interactions with biological targets, distinguishing it from its acetate and propionate counterparts.
Propriétés
Numéro CAS |
65825-50-5 |
|---|---|
Formule moléculaire |
C14H14O5 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate |
InChI |
InChI=1S/C14H14O5/c15-10-6-7-11(16)14(12(10)19-14)8-18-13(17)9-4-2-1-3-5-9/h1-7,10-12,15-16H,8H2 |
Clé InChI |
HQQFACAHYPKYTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC23C(C=CC(C2O3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)




![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)


